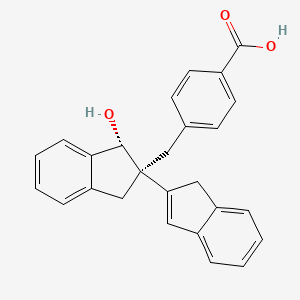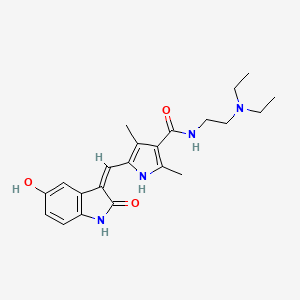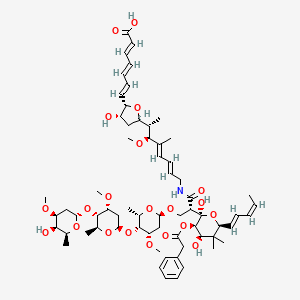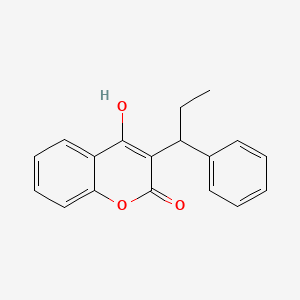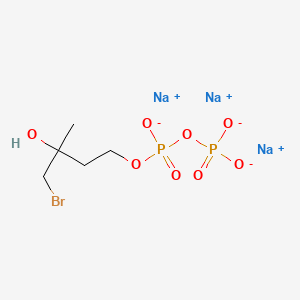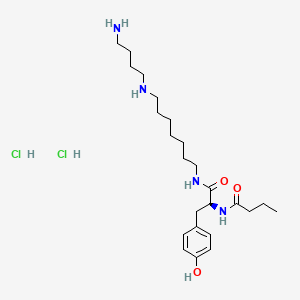
Polyquaternium 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyquaternium 1 is a polymeric quaternary ammonium compound known for its antimicrobial properties. It is commonly used as a preservative in ophthalmic solutions, particularly in contact lens storage solutions. This compound is effective against a wide range of microorganisms and is known for its minimal toxicity towards mammalian cells .
Mécanisme D'action
Target of Action
Polidronium chloride, also known as Polyquaternium-1, is a polycationic ophthalmic preservative . It primarily targets microorganisms, producing minimal toxicity towards mammalian cells . It is often used in ocular formulations to prevent contamination, especially in multi-dose containers .
Mode of Action
Polidronium chloride inhibits the growth of microbial contaminants in multi-dose bottles of topical medications . It acts as a detergent-type preservative, derived from benzalkonium chloride (BKC), and was formulated in the mid-1980s by Alcon as a preservative for contact lens storage solutions .
Biochemical Pathways
It is known that chloride ions play a significant role in various bodily and cellular functions . They are involved in maintaining the membrane potential and contribute to water secretion into the luminal side of epithelial tissues .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . As a large molecule, Polidronium chloride likely has unique ADME properties that contribute to its efficacy as a preservative .
Result of Action
The primary result of Polidronium chloride’s action is the inhibition of microbial growth, thereby preventing contamination of ophthalmic solutions . It’s worth noting that preservatives that kill or damage growing microbial cells may also be toxic to growing cells of the ocular tissues .
Action Environment
The action of Polidronium chloride can be influenced by various environmental factors. For instance, the ionic environment in the body plays an important role in bodily and cellular function . Furthermore, the efficacy of Polidronium chloride as a preservative may be affected by the storage conditions of the ophthalmic solution, such as temperature .
Analyse Biochimique
Biochemical Properties
Polidronium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, preventing the growth of microbial contaminants .
Cellular Effects
The effects of Polidronium chloride on various types of cells and cellular processes are significant. It influences cell function by inhibiting the growth of microbial contaminants . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Polidronium chloride exerts its effects at the molecular level through its inhibitory interactions with microbial contaminants . It does not activate or inhibit enzymes but acts as a preservative by preventing microbial growth.
Temporal Effects in Laboratory Settings
The effects of Polidronium chloride over time in laboratory settings have been observed primarily in its role as a preservative. It maintains stability and does not degrade over time, effectively inhibiting microbial growth in multi-dose bottles of topical medications .
Transport and Distribution
Polidronium chloride is primarily found in multi-dose bottles of topical medications, where it acts as a preservative . It is not typically transported or distributed within cells and tissues.
Méthodes De Préparation
Polyquaternium 1 is synthesized through a polymerization process involving quaternary ammonium compounds. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve the polymerization of monomers containing quaternary ammonium groups under controlled conditions to achieve the desired molecular weight and antimicrobial properties .
Analyse Des Réactions Chimiques
Polyquaternium 1 primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions typically involve the exchange of anions or the addition of nucleophiles. Common reagents used in these reactions include halides and nucleophilic agents. The major products formed from these reactions are substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Polyquaternium 1 has a wide range of scientific research applications:
Chemistry: It is used as a polymeric antimicrobial agent in various chemical formulations.
Biology: It is employed in biological research to study its effects on microbial growth and its interactions with mammalian cells.
Medicine: this compound is widely used in ophthalmic solutions to prevent microbial contamination and ensure the sterility of contact lens storage solutions.
Industry: It is used in the formulation of various personal care products, including shampoos and conditioners, due to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Polyquaternium 1 is often compared with other quaternary ammonium compounds, such as benzalkonium chloride and polyhexamethylene biguanide. While all these compounds share antimicrobial properties, polidronium chloride is unique in its polymeric structure, which provides enhanced stability and efficacy in ophthalmic solutions. Similar compounds include:
Benzalkonium chloride: A widely used antimicrobial agent in ophthalmic and personal care products.
Polyhexamethylene biguanide: Another antimicrobial agent used in contact lens solutions and wound care products
This compound stands out due to its polymeric nature, which allows for sustained antimicrobial activity and reduced toxicity towards mammalian cells.
Propriétés
Numéro CAS |
75345-27-6 |
|---|---|
Formule moléculaire |
C22H48ClN3O6+2 |
Poids moléculaire |
486.1 g/mol |
Nom IUPAC |
dimethyl-bis[(E)-4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;chloride |
InChI |
InChI=1S/C22H48N3O6.ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;/h3-6,26-31H,7-22H2,1-2H3;1H/q+3;/p-1/b5-3+,6-4+; |
Clé InChI |
WLDPMLUDDCZDBC-WEUBHIEESA-M |
SMILES |
C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-] |
SMILES isomérique |
C[N+](C/C=C/C[N+](CCO)(CCO)CCO)(C/C=C/C[N+](CCO)(CCO)CCO)C.[Cl-] |
SMILES canonique |
C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Polidronium chloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of polidronium chloride in ophthalmic solutions, and how does it compare to other preservatives like benzalkonium chloride (BAK)?
A: Polidronium chloride (poly[dimethylammonioethyl methacrylate-co-N-vinylpyrrolidone] chloride) is a preservative used in ophthalmic solutions to prevent microbial contamination. It acts as a biguanide disinfectant, disrupting bacterial cell membranes. [, ] Some studies suggest polidronium chloride may offer a gentler alternative to BAK, a commonly used preservative known to cause ocular surface toxicity with long-term use. []
Q2: One study mentions that Tears Naturale® II contains polidronium chloride but observed microbial growth in some samples. What could explain this finding? []
A2: While polidronium chloride is a potent preservative, its efficacy can be influenced by several factors, including:
- Concentration: The study mentions Tears Naturale® II contains a low concentration (0.001%) of polidronium chloride. This might be insufficient to provide robust, long-term protection against all microbial contaminants. []
Q3: Are there any studies comparing the cytotoxicity of polidronium chloride to other preservatives in ophthalmic solutions?
A: Yes, a study using human corneal epithelial cells (HCE-T) investigated the cytotoxicity of different anti-glaucoma combination eye drops. [] Duotrav®, preserved with polidronium chloride (POLYQUAD), demonstrated lower cytotoxicity compared to Timoptol®, which contains BAK. This supports the notion that polidronium chloride might be a less cytotoxic alternative to BAK for long-term use. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


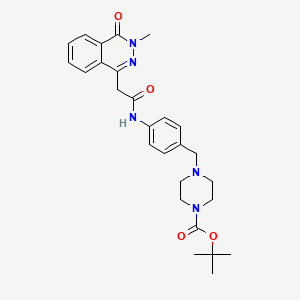
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
